(S)-3-Amino-2-methylpentan-2-ol hydrochloride
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Overview
Description
(S)-3-Amino-2-methylpentan-2-ol hydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of amino alcohols, which are known for their versatile applications in medicinal chemistry and organic synthesis. The compound’s unique structure, featuring both an amino group and a hydroxyl group, makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-methylpentan-2-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as (S)-2-methylpentan-2-ol.
Amination: The hydroxyl group of the precursor is converted into an amino group through a series of reactions, including protection, substitution, and deprotection steps.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:
Catalytic Hydrogenation: Using catalysts to facilitate the reduction of intermediates.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Employing crystallization and recrystallization techniques to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-2-methylpentan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Thionyl chloride or phosphorus tribromide under anhydrous conditions.
Major Products
The major products formed from these reactions include oximes, nitriles, secondary amines, and various substituted derivatives.
Scientific Research Applications
(S)-3-Amino-2-methylpentan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Serves as a precursor for the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular systems.
Industry: Employed in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-3-Amino-2-methylpentan-2-ol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It influences biochemical pathways related to neurotransmission and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
®-3-Amino-2-methylpentan-2-ol hydrochloride: The enantiomer of the compound with similar properties but different biological activity.
2-Amino-2-methyl-1-propanol hydrochloride: A structurally similar compound with different applications.
3-Amino-1-propanol hydrochloride: Another amino alcohol with distinct chemical properties.
Uniqueness
(S)-3-Amino-2-methylpentan-2-ol hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity and makes it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals.
Properties
IUPAC Name |
(3S)-3-amino-2-methylpentan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-4-5(7)6(2,3)8;/h5,8H,4,7H2,1-3H3;1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKKBNQTKLEALE-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)(C)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(C)(C)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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